molecular formula C18H17F3N2O B2562527 1-(4-methylbenzyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866149-49-7

1-(4-methylbenzyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2562527
CAS No.: 866149-49-7
M. Wt: 334.342
InChI Key: LAUWGUOLHYGHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C18H17F3N2O and its molecular weight is 334.342. The purity is usually 95%.
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Biological Activity

1-(4-methylbenzyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a benzodiazepine core structure with specific substitutions that may influence its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the 4-methylbenzyl group could affect receptor binding and selectivity.

Biological Activity Overview

Research indicates that compounds within the benzodiazepine class often exhibit a range of biological activities, including:

  • Antiviral Activity : Similar compounds have shown efficacy against viruses such as HIV. For instance, TIBO derivatives have been reported to inhibit HIV-1 replication through interactions with reverse transcriptase (RT) .
  • Antifungal Properties : The compound may possess antifungal activity as indicated by its inclusion in patent literature discussing fungicidal properties .
  • Neuropharmacological Effects : Benzodiazepines are typically known for their anxiolytic and sedative properties. The specific effects of this compound on neurotransmitter systems remain to be fully elucidated.

The precise mechanism of action for this compound is not well documented. However, it is hypothesized that like other benzodiazepines, it may act as a positive allosteric modulator of GABA_A receptors. This interaction enhances GABA's inhibitory effects in the central nervous system.

Antiviral Studies

A study on related tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin derivatives demonstrated significant antiviral activity against HIV-1 at low concentrations (0.3 to 30 nM) with minimal cytotoxicity . This suggests potential for further exploration of related compounds in antiviral therapies.

Antifungal Activity

Patent literature has highlighted the fungicidal activity of various benzodiazepine derivatives. The specific compound under consideration has been included in formulations aimed at enhancing antifungal efficacy .

Case Study 1: Antiviral Efficacy

In a controlled study involving CD4+ T-cell lines treated with a derivative similar to our compound, researchers observed inhibition of HIV-1 replication at concentrations significantly lower than those causing cytotoxic effects. This study underscores the potential therapeutic applications of benzodiazepine derivatives in managing viral infections .

Case Study 2: Antifungal Applications

A formulation containing this compound was tested against various fungal strains. Results indicated promising antifungal activity compared to standard treatments .

Data Tables

Activity Concentration Range Effectiveness Reference
Antiviral (HIV-1)0.3 - 30 nMHigh potency and selectivity
AntifungalVariableEffective against multiple strains

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-7-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c1-12-2-4-13(5-3-12)11-23-16-10-14(18(19,20)21)6-7-15(16)22-9-8-17(23)24/h2-7,10,22H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUWGUOLHYGHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CCNC3=C2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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